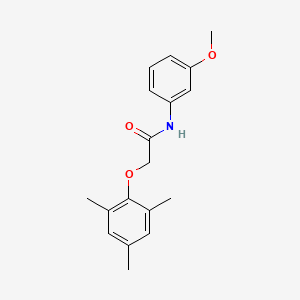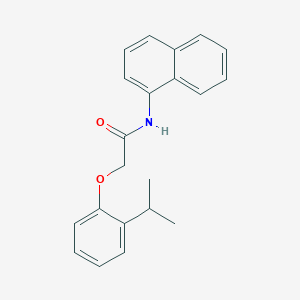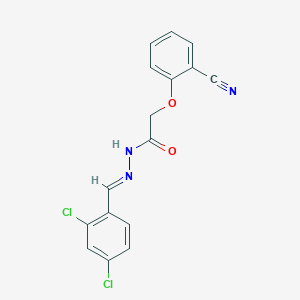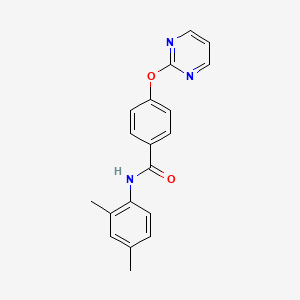
5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethyl-2-pyrimidinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethyl-2-pyrimidinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ACEPyH, and it belongs to the class of pyrimidine-based compounds. ACEPyH has been studied extensively for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory and analgesic agent.
作用机制
The mechanism of action of ACEPyH is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth. ACEPyH has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is required for the synthesis of DNA and RNA. By inhibiting this enzyme, ACEPyH can prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects:
ACEPyH has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, ACEPyH has been shown to have anti-inflammatory and analgesic effects. Studies have also suggested that ACEPyH may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of ACEPyH for lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. However, ACEPyH has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, ACEPyH has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not yet known.
未来方向
There are several potential future directions for research on ACEPyH. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have suggested that ACEPyH may have neuroprotective properties, making it a promising candidate for the treatment of Alzheimer's and Parkinson's. Another area of interest is the development of new cancer therapies based on ACEPyH. Further studies are needed to fully understand the mechanism of action of ACEPyH and to evaluate its efficacy and safety in animal models and humans. Additionally, research on the long-term effects of ACEPyH on human health is needed to fully evaluate its potential as a therapeutic agent.
合成方法
ACEPyH can be synthesized using a multi-step process that involves the condensation of 2,4-diaminopyrimidine with cyclohexanone, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The resulting compound is then treated with hydrogen chloride to obtain the hydrochloride salt of ACEPyH.
科学研究应用
ACEPyH has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its ability to inhibit the growth of cancer cells. Studies have shown that ACEPyH can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-10(15)13-9-16-14(17-11(13)2)18(3)12-7-5-4-6-8-12/h9-10,12H,4-8,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGFDCCRRBAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)N)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-isopropylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5530747.png)
![7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5530760.png)

![2-[(3,7-dimethyl-2-quinolinyl)amino]ethanol](/img/structure/B5530768.png)

![7-cyclopentyl-2-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5530778.png)

![(1S*,5R*)-3-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5530782.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5530792.png)

![6-methoxy-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-chromanecarboxamide](/img/structure/B5530826.png)
![2-[(4-nitrobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5530837.png)
